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molecular formula C9H7Cl3O2 B3221148 Ethyl 3,4,5-trichlorobenzoate CAS No. 120530-42-9

Ethyl 3,4,5-trichlorobenzoate

Cat. No. B3221148
M. Wt: 253.5 g/mol
InChI Key: ADSPWCLKYZTTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04916253

Procedure details

Into a three-necked 50 ml flask equipped with a condenser and a stirrer, 1.9 g (33 mmol) of spray-dried potassium fluoride (purchased from Laporte Industry), 1.1 g (2.5 mmol) of tetraphenyl phosphonium bromide, 0.7 g (2.5 mmol) of 18-crown-6 and 6.4 g (25 mmol) of ethyl 3,4,5-trichlorobenzoate were introduced, and the mixture was heated in an oil bath and reacted under a nitrogen atmosphere at 210° C. for 2 hours. The reactor was cooled, and the mixture was diluted with 40 ml of toluene. Inorganic salts were filtered off, and toluene was concentrated to give the residue, which was distilled under reduced pressure to obtain 3.4 g of ethyl 3,5-dichloro-4-fluorobenzoate. The yield was 57%. The physical properties are shown below.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].[K+].C1OCCOCCOCCOCCOCCOC1.[Cl:21][C:22]1[CH:23]=[C:24]([CH:30]=[C:31]([Cl:34])[C:32]=1Cl)[C:25]([O:27][CH2:28][CH3:29])=[O:26]>[Br-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1>[Cl:21][C:22]1[CH:23]=[C:24]([CH:30]=[C:31]([Cl:34])[C:32]=1[F:1])[C:25]([O:27][CH2:28][CH3:29])=[O:26] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.7 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OCC)C=C(C1Cl)Cl
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Br-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a three-necked 50 ml flask equipped with a condenser and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in an oil bath
CUSTOM
Type
CUSTOM
Details
reacted under a nitrogen atmosphere at 210° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled
FILTRATION
Type
FILTRATION
Details
Inorganic salts were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
toluene was concentrated
CUSTOM
Type
CUSTOM
Details
to give the residue, which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)OCC)C=C(C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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